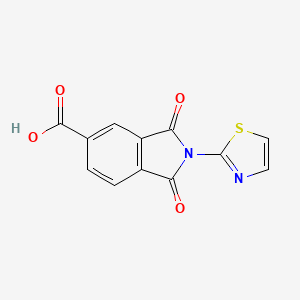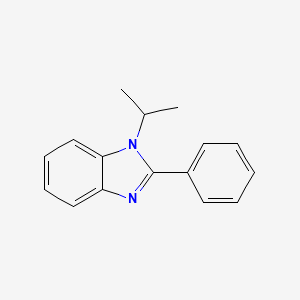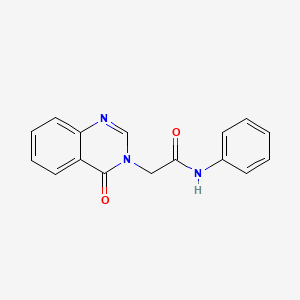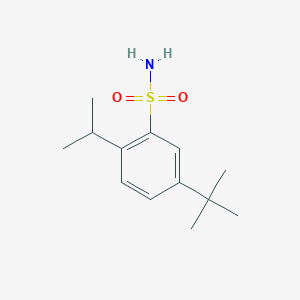
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, also known as DTIC, is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties. It is a heterocyclic compound that contains both a thiazole and an isoindoline ring, making it a valuable tool for studying various biochemical and physiological processes.
作用机制
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid works by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is believed to act by forming covalent bonds with DNA, thereby preventing the replication and division of cancer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been shown to affect the function of various immune system cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of various immune system cells, including T cells and natural killer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been studied for its potential use in treating various types of cancer, including melanoma and Hodgkin's lymphoma.
实验室实验的优点和局限性
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanisms of action.
未来方向
There are a number of potential future directions for research on 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid. One area of interest is the development of new analogs and derivatives of the compound that may have improved efficacy and reduced toxicity. Another area of interest is the use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in combination with other drugs or therapies for cancer treatment. Finally, there is interest in studying the potential use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in other disease states, such as autoimmune disorders and viral infections.
In conclusion, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, or 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, is a valuable tool for scientific research due to its unique chemical properties and mechanisms of action. It has been extensively studied for its potential use in cancer treatment and for its effects on various immune system functions. While 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has some limitations, it remains a valuable tool for studying various biochemical and physiological processes, and there are many potential future directions for research on this compound.
合成方法
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of thiosemicarbazide with phthalic anhydride, followed by a series of cyclization reactions. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been used extensively in scientific research due to its ability to inhibit DNA synthesis and cell division. It has been studied for its potential use in cancer treatment, as well as for its effects on various immune system functions. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been used as a tool for studying the mechanisms of action of other drugs and compounds.
属性
IUPAC Name |
1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-9-7-2-1-6(11(17)18)5-8(7)10(16)14(9)12-13-3-4-19-12/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGJFDHHPHOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)
![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
![5-methoxy-2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B5688063.png)